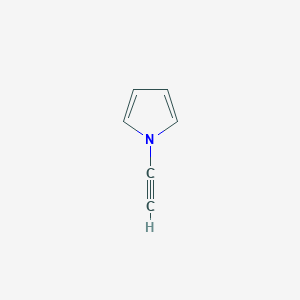

1-ethynylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N/c1-2-7-5-3-4-6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGCNMNFUSSSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456439 | |

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139565-93-8 | |

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Ethynylpyrrole

Overview of the Ethynyl (B1212043) Moiety's Reactivity Profile in Pyrrole (B145914) Systems

The 1-ethynylpyrrole molecule combines an electron-rich pyrrole ring with a reactive carbon-carbon triple bond, leading to a unique and versatile reactivity profile. The nitrogen atom of the pyrrole ring donates electron density to the ethynyl group, polarizing the triple bond and influencing its behavior in various chemical transformations. clockss.orgresearchgate.netx-mol.net This electronic communication between the pyrrole ring and the alkyne moiety is central to understanding its reactivity.

The reactivity of the ethynyl group in this compound is characterized by its participation in a wide array of reactions, including cycloadditions, additions, and polymerizations. clockss.org The electron-donating nature of the pyrrole ring generally activates the ethynyl group towards electrophilic attack, while also rendering it susceptible to nucleophilic additions, particularly when the triple bond is further activated by electron-withdrawing groups. nih.govmdpi.com Mechanistic studies, often supported by computational calculations, have been crucial in elucidating the pathways of these transformations. researchgate.netx-mol.net The specific reaction pathway taken often depends on the reaction conditions, the nature of the reacting partner, and the presence of substituents on the pyrrole ring. mdpi.com

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the chemistry of this compound, providing access to a diverse range of fused heterocyclic systems. The ethynyl group can act as a two-electron component in various cycloaddition modes. clockss.org

[2+1] Cycloadditions (e.g., Pirrung's Cycloaddition)

This compound can participate in [2+1] cycloaddition reactions. A notable example is the reaction with a rhodium carbenoid, as demonstrated in what is known as Pirrung's cycloaddition. clockss.orgmdpi.com In this reaction, the rhodium carbenoid adds across the ethynyl triple bond of this compound. researchgate.net The initially formed cyclopropene (B1174273) intermediate is unstable and undergoes a spontaneous ring-opening and subsequent recyclization to yield a furan (B31954) derivative. clockss.org This transformation highlights the utility of [2+1] cycloadditions in synthesizing different heterocyclic structures from a single precursor.

Table 1: Pirrung's Cycloaddition of this compound

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product | Reference |

| This compound | Diazo compound (source of carbenoid) | Rh₂(OAc)₄ | Cyclopropene | Furan derivative | clockss.org |

[2+2] Cycloadditions

[2+2] cycloaddition reactions involving this compound provide a route to four-membered ring systems. For instance, C-ethynylpyrroles have been shown to undergo [2+2] cycloaddition with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.com This reaction proceeds to form pyrrolyl-substituted bicyclo[4.2.0]octadiene derivatives in nearly quantitative yields. thieme-connect.com These reactions can be initiated under visible light without the need for a photocatalyst. scilit.com The resulting adducts are often charge-transfer complexes. thieme-connect.com

Table 2: [2+2] Cycloaddition of a C-Ethynylpyrrole

| Pyrrole Derivative | Dienophile | Conditions | Product | Yield | Reference |

| C-Ethynylpyrrole | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Not specified | Pyrrolylbicyclooctadiene | Almost quantitative | thieme-connect.com |

[3+2] Annulation Reactions (e.g., with Pyrrolines)

This compound and its derivatives are excellent partners in [3+2] annulation reactions, which are a type of 1,3-dipolar cycloaddition. numberanalytics.com These reactions are valuable for constructing five-membered heterocyclic rings. A prominent example is the reaction of acylethynylpyrroles with 1-pyrrolines. mdpi.com This catalyst-free reaction proceeds smoothly to afford tetrahydrodipyrrolo[1,2-a:1',2'-c]imidazoles in high yields and with good stereoselectivity. mdpi.comresearchgate.net The reaction involves the 1,3-dipolar character of the pyrroline (B1223166) reacting with the activated triple bond of the acylethynylpyrrole. mdpi.com

Table 3: [3+2] Annulation of Acylethynylpyrroles with 1-Pyrrolines

| Acylethynylpyrrole | Pyrroline | Conditions | Product | Yield | Reference |

| Various acylethynylpyrroles | 1-Pyrrolines | MeCN or MeOH, rt, 24-72 h | Acylmethylenetetrahydrodipyrrolo[1,2-a:1',2'-c]imidazoles | Up to 93% | mdpi.comresearchgate.net |

[4+2] Cycloadditions (Diels-Alder Type and Hetero-Diels-Alder)

The ethynyl group of this compound can also function as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.org Vinylpyrroles, which can be conceptually related to ethynylpyrroles, are effective dienes in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles, leading to substituted dihydro- or tetrahydroindoles. While direct examples with this compound as the dienophile are less common, the general principle of pyrrole-based systems participating in Diels-Alder reactions is well-established. beilstein-journals.orgbeilstein-journals.orgrsc.org

Alkyne-Azide Cycloaddition (Click Chemistry)

The reaction between an alkyne and an azide (B81097) to form a 1,2,3-triazole is a classic example of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is known for its high efficiency, broad scope, and simple reaction conditions. organic-chemistry.orgresearchgate.netsigmaaldrich.com this compound and its derivatives are suitable substrates for this transformation. The copper-catalyzed reaction proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for linking pyrrole moieties to other molecules in a modular fashion. researchgate.net

Table 4: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Reaction Type | Alkyne | Azide | Catalyst | Product | Key Features | References |

| CuAAC | This compound | Organic azide | Cu(I) source | 1-(1,2,3-Triazol-4-yl)pyrrole | High yield, high regioselectivity (1,4-isomer), mild conditions | organic-chemistry.orgwikipedia.orgresearchgate.netsigmaaldrich.com |

Nucleophilic Additions to the Ethynyl Group

The ethynyl group of this compound and its derivatives is susceptible to nucleophilic attack, a reaction characteristic of alkynes. The reactivity is often enhanced by the presence of an activating group, such as a carbonyl, attached to the alkyne. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, leading to a variety of more complex molecular structures.

The reaction of ethynylpyrroles with carbanions, a class of nucleophiles containing a negatively charged carbon atom, is a key method for forming new carbon-carbon bonds. siue.edu While direct nucleophilic addition to the triple bond of unactivated this compound is less common, the reaction of acylethynylpyrroles with the cyanomethyl carbanion (⁻CH₂CN) has been investigated as a powerful synthetic route to produce 2-ethynylpyrroles. researchgate.netnih.gov

In a notable reaction, the cyanomethyl carbanion, generated in situ from acetonitrile (B52724) (MeCN) and a strong base like potassium tert-butoxide (t-BuOK), reacts with 2-acylethynylpyrroles. researchgate.netmdpi.com The mechanism does not involve a direct attack on the ethynyl group. Instead, the carbanion adds to the carbonyl group of the acyl substituent, forming a tertiary propargylic alcohol intermediate. researchgate.netresearchgate.net This intermediate is unstable and undergoes a facile, room-temperature retro-Favorsky reaction, leading to the elimination of the acyl group and the formation of the corresponding 2-ethynylpyrrole in high yields, often up to 95%. researchgate.netnih.govdntb.gov.ua

This decarbonylation process represents an efficient deprotection strategy, making various substituted 2-ethynylpyrroles more accessible for further synthetic applications. nih.gov Quantum-chemical calculations have confirmed that the decomposition of the intermediate acetylenic alcohol to the free ethynylpyrrole is thermodynamically preferred over the formation of its potassium salt. researchgate.netnih.govmdpi.com

| Entry | Starting Acylethynylpyrrole | Base/Solvent System | Product (Ethynylpyrrole) | Yield (%) |

| 1 | 1-Benzyl-2-benzoylethynyl-4,5,6,7-tetrahydro-1H-indole | t-BuOK/MeCN/THF | 1-Benzyl-2-ethynyl-4,5,6,7-tetrahydro-1H-indole | ~80 |

| 2 | 1-Benzyl-2-benzoylethynyl-5-phenyl-1H-pyrrole | t-BuOK/MeCN/THF | 1-Benzyl-2-ethynyl-5-phenyl-1H-pyrrole | 84 |

| 3 | 1-Benzyl-2-benzoylethynyl-5-(4-fluorophenyl)-1H-pyrrole | t-BuOK/MeCN/THF | 1-Benzyl-2-ethynyl-5-(4-fluorophenyl)-1H-pyrrole | 82 |

Table 1: Synthesis of 2-ethynylpyrroles via decarbonylation of acylethynylpyrroles using a cyanomethyl carbanion generating system. Data sourced from Tomilin et al. (2023). researchgate.net

The addition of amines to the activated triple bond of acylethynylpyrroles is a well-established method for synthesizing nitrogen-containing heterocyclic compounds. libretexts.orgunizin.orgsavemyexams.comopenstax.org The reaction of 2-acylethynylpyrroles with propargylamine (B41283) serves as a key example of this transformation. nih.govthieme-connect.de

The nucleophilic addition of propargylamine to the triple bond of 2-acylethynylpyrroles proceeds without a catalyst, typically by refluxing the reactants in methanol. nih.gov This chemo- and regioselective reaction yields N-propargyl(pyrrolyl)enaminones as the primary products. thieme-connect.de These enaminones are typically formed as a mixture of Z/E isomers, stabilized by intramolecular hydrogen bonds. The Z-isomer is stabilized by a hydrogen bond between the carbonyl group and the enamine NH, while the E-isomer is stabilized by a bond involving the pyrrole NH. The Z-isomer is generally the predominant form. nih.gov

The electronic nature of the substituents on the pyrrole ring can influence the Z/E ratio. For instance, electron-donating groups on the pyrrole ring lead to a higher proportion of the Z-isomer, whereas electron-withdrawing groups increase the relative amount of the E-isomer. nih.gov These enaminone intermediates are valuable precursors for subsequent cyclization reactions. thieme-connect.de

Intermolecular cyclocondensation reactions involving ethynylpyrrole derivatives provide access to complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. thieme-connect.deresearchgate.net These reactions often utilize the reactivity of 2-acylethynylpyrroles as building blocks. researchgate.netmdpi.com

A prominent example is the synthesis of pyrrolo[1,2-a]pyrazines. This can be achieved through a multi-step, one-pot procedure starting from 2-acylethynylpyrroles and propargylamine. thieme-connect.demdpi-res.com Following the initial nucleophilic addition to form an N-propargyl(pyrrolyl)enaminone intermediate (as described in section 3.3.2), a base-catalyzed intramolecular cyclization is induced. thieme-connect.de Using a system like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 60 °C) facilitates the cyclization of the enaminone to yield pyrrolo[1,2-a]pyrazines with an exocyclic double bond and their thermodynamically more stable endocyclic isomers. nih.govthieme-connect.de

Another significant intermolecular reaction is the [3+3]-cyclodimerization of acylethynylpyrroles. mdpi.comresearchgate.net This reaction can be catalyzed by various bases, with 1-methylimidazole (B24206) being particularly effective. The proposed mechanism involves the deprotonation of the pyrrole NH of one molecule by the base. The resulting pyrrolate anion acts as a nucleophile and adds to the triple bond of a second acylethynylpyrrole molecule, initiating a cascade that leads to the formation of bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Dimer (%) |

| 1-Methylimidazole | Dioxane | 100 | 1 | 92 |

| Imidazole | Dioxane | 100 | 1 | 85 |

| Pyridine | Dioxane | 100 | 1 | 10 |

| Cs₂CO₃ | Dioxane | 100 | 1 | 45 |

| K₂CO₃ | Dioxane | 100 | 1 | 35 |

Table 2: Effect of different catalysts on the [3+3]-cyclodimerization of 3-(1-benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-1-phenylprop-2-yn-1-one. Data sourced from Trofimov et al. (2022). mdpi.com

Additionally, acylethynylpyrroles can undergo [3+2]-cyclization reactions, for example, with Δ¹-pyrrolines, to produce tetrahydrodipyrroloimidazoles. mdpi.com

Reactions with Amines (e.g., Propargylamine)

Polymerization of this compound and its Derivatives

The ability of pyrrole and its derivatives to form polymers is a cornerstone of conducting polymer science. The inclusion of an ethynyl group offers a route to novel polymer architectures and properties. Polymerization can be achieved through various methods, including radical and electrochemical pathways.

Radical polymerization is a chain reaction process involving the successive addition of radical species to monomer units. wikipedia.orgbeilstein-journals.orgyoutube.com While studies on the direct radical polymerization of this compound are not extensively detailed, research into pyrrole-containing monomers demonstrates their utility in this type of polymerization.

A key example is the synthesis and polymerization of 2-(1H-pyrrol-1-yl)ethyl methacrylate (B99206) (PPEMA) via Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. mdpi.comnih.gov In this approach, the polymerization is initiated at the methacrylate group, not the pyrrole ring or an ethynyl substituent. The monomer itself is synthesized in a two-step process where pyrrole is first reacted with 2-chloroethanol (B45725) in the presence of potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (DMSO) to form 2-(1H-pyrrol-1-yl)ethanol. mdpi.com This alcohol is then esterified with methacryloyl chloride to yield the PPEMA monomer.

The ATRP of PPEMA allows for the creation of polymers with controlled molar masses and low dispersity. mdpi.comnih.gov This method has been successfully used to graft the polymer from the surface of carbonyl iron particles, creating a core-shell structure with a conducting polymer layer, demonstrating a sophisticated application of radical polymerization for creating advanced materials. mdpi.com

Electrochemical polymerization is a powerful technique for creating conductive polymer films directly onto an electrode surface. derpharmachemica.combeilstein-journals.org The process involves the anodic oxidation of the monomer, which initiates polymerization and results in the deposition of an adherent, often conductive, polymer film. derpharmachemica.comgoogle.com

While the electrochemical polymerization of pyrrole itself is widely studied, the polymerization of ethynyl-substituted pyrroles presents unique opportunities. A significant challenge has been the stability of the ethynylpyrrole monomers. Research has shown the successful synthesis of a stable, protected derivative, 3-triisopropylsilylethynylpyrrole, specifically designed for electrochemical polymerization. researchgate.net This compound was prepared via the selective deprotection of 1-triisopropylsilyl-3-triisopropylsilylethynylpyrrole, where the protecting group on the pyrrole nitrogen is preferentially removed. researchgate.net

The resulting 3-triisopropylsilylethynylpyrrole was successfully electropolymerized, depositing a black polypyrrole layer on a platinum anode. researchgate.net This was a pioneering demonstration of the electrochemical polymerization of an alkynylpyrrole derivative. The general method for electrochemical polymerization involves dissolving the monomer in a solvent with a supporting electrolyte (which also acts as a dopant) and applying a constant potential or cycling the potential to oxidize the monomer. derpharmachemica.combeilstein-journals.org

Radical Polymerization

Rearrangement Reactions (e.g., Ynamine-Claisen Rearrangement)

The reactivity of the this compound scaffold is prominently highlighted in its participation in various rearrangement reactions, which serve as powerful tools for the synthesis of complex nitrogen-containing heterocycles. Among these, the aza-Claisen rearrangement, a variant of the classical Claisen rearrangement, has been a focal point of mechanistic and synthetic investigations. tcichemicals.comnumberanalytics.comwikipedia.org This section delves into the rearrangement reactions of this compound derivatives, with a particular emphasis on the mechanistic intricacies of the Ynamine-Claisen rearrangement.

The aza-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement involving the migration of an allyl group from a nitrogen atom to a carbon atom, resulting in the formation of a new carbon-carbon bond and a γ,δ-unsaturated imine or related structure. numberanalytics.com In the context of this compound chemistry, this rearrangement typically occurs with N-allyl ynamide precursors, which can be considered as functionalized derivatives of this compound. These reactions often proceed through a concerted, suprafacial researchgate.netresearchgate.net-sigmatropic shift. numberanalytics.com

A notable application of this rearrangement is in domino reactions for the synthesis of polysubstituted pyrroles. researchgate.netacs.orgaip.org For instance, the reaction between secondary propargylamines and aldehydes can initiate a sequence involving condensation to form an enynamine intermediate, which is structurally analogous to an N-allyl-1-ethynylpyrrole derivative. This intermediate then undergoes a researchgate.netresearchgate.net-pericyclic aza-Claisen rearrangement, followed by cyclization to yield the substituted pyrrole. acs.org Microwave-assisted organic synthesis (MAOS) has been shown to accelerate this protocol, providing good conversion rates in short reaction times. acs.org

Mechanistic studies have revealed that the course of these rearrangements can be influenced by catalysts and the electronic nature of the substituents. For example, palladium(0)-catalyzed aza-Claisen rearrangements of N-allyl ynamides have been investigated, showcasing the formation of unique silyl-ketenimine intermediates. nih.gov In some cases, these rearrangements can be followed by other transformations, such as a 1,3-sulfonyl shift, leading to the formation of nitriles with a quaternary carbon. nih.govnih.gov

The acyl-Claisen rearrangement, also referred to as a zwitterionic aza-Claisen rearrangement, provides a pathway to highly substituted 1,4-diketones from morpholine (B109124) amides, which can then be readily converted into fully substituted pyrroles. iupac.orgresearchgate.net This method demonstrates the versatility of Claisen-type rearrangements in accessing complex pyrrole structures.

Furthermore, thermal and acid-catalyzed conditions can also promote rearrangements of N-ethynyl heterocycles. rsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of such rearrangements, providing insights into the transition states and reaction pathways. rsc.org The development of catalytic systems, including the use of Lewis acids, has been shown to lower the reaction temperatures required for the aza-Claisen rearrangement. tcichemicals.com

The following tables summarize key research findings in the study of rearrangement reactions leading to pyrrole derivatives, where a this compound-type intermediate is implicated.

Table 1: Domino Synthesis of Substituted Pyrroles via Aza-Claisen Rearrangement acs.org

| Entry | Propargylamine | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Benzylpropargylamine | Propionaldehyde | 1-Benzyl-2-methyl-3-ethyl-1H-pyrrole | 75 |

| 2 | N-Benzylpropargylamine | Benzaldehyde | 1-Benzyl-2-phenyl-1H-pyrrole | 82 |

| 3 | N-Allylpropargylamine | Isovaleraldehyde | 1-Allyl-2-isobutyl-1H-pyrrole | 68 |

| 4 | N-Phenylpropargylamine | Butyraldehyde | 1-Phenyl-2-propyl-1H-pyrrole | 71 |

Table 2: Acyl-Claisen Rearrangement for the Synthesis of Pyrrole Precursors iupac.org

| Entry | Morpholine Amide Precursor | Organometallic Reagent | 1,4-Diketone Intermediate | Subsequent Pyrrole Product |

|---|---|---|---|---|

| 1 | (S)-3-((E)-But-2-en-1-yl)-4-tosylmorpholine | Phenylmagnesium bromide | 1,4-Diphenyl-2-((S)-4-tosylmorpholin-3-yl)butane-1,4-dione | 2,5-Diphenyl-3-((S)-4-tosylmorpholin-3-yl)-1H-pyrrole |

| 2 | (S)-3-((E)-Pent-2-en-1-yl)-4-tosylmorpholine | Methylmagnesium iodide | 1-Phenyl-2-((S)-4-tosylmorpholin-3-yl)pentane-1,4-dione | 2-Methyl-5-phenyl-3-((S)-4-tosylmorpholin-3-yl)-1H-pyrrole |

Table 3: Mechanistic Investigations of N-Allyl Ynamide Rearrangements nih.govnih.gov

| Ynamide Substrate | Conditions | Key Intermediate | Final Product(s) | Observations |

|---|---|---|---|---|

| N-Allyl-N-(triisopropylsilyl)ethynyl-p-toluenesulfonamide | Pd₂(dba)₃, xantphos, 70 °C | Silyl-ketenimine | Cyclopentenimine and Silyl-ketenimine | Formation of a stable silyl-ketenimine intermediate. |

| N-Allyl-N-ethynyl-p-toluenesulfonamide | Toluene, 110 °C | Ketenimine | α-Allyl imidate or Nitrile | Thermal aza-Claisen rearrangement can be followed by a 1,3-sulfonyl shift to form a nitrile. nih.gov |

| N-Allyl ynamide with tethered m-methoxyphenyl | Toluene, heat | Zwitterionic intermediate | Fused bi- and tricyclic scaffolds | Aza-Claisen initiates a carbocyclization cascade. nih.gov |

Spectroscopic and Computational Characterization of 1 Ethynylpyrrole

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the characterization of 1-ethynylpyrrole, providing detailed information about the chemical environment of its constituent atoms.

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure of this compound and its derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For instance, in a study of 1-benzyl-2-ethynyl-1H-pyrrole, the ethynyl (B1212043) proton (≡CH) presents a characteristic singlet at approximately 3.33 ppm. mdpi.com The pyrrole (B145914) ring protons appear in the aromatic region, with their specific shifts influenced by the substituents on the ring and the nitrogen atom. mdpi.com

The ¹³C NMR spectrum complements the ¹H data, providing shifts for all carbon atoms, including the quaternary carbons of the ethynyl group. In 1-benzyl-2-ethynyl-1H-pyrrole, the ethynyl carbons (C≡C) were observed at approximately 81.7 and 76.0 ppm. mdpi.com The chemical shifts of the pyrrole ring carbons are also diagnostic, typically appearing between 108 and 124 ppm. mdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Ethynylpyrroles

| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals | Reference |

| 1-Benzyl-2-ethynyl-1H-pyrrole | CDCl₃ | 7.36–7.14 (m, 5H, Ph), 6.68–6.65 (m, 1H, H-3), 6.54–6.51 (m, 1H, H-5), 6.13–6.10 (m, 1H, H-4), 5.19 (s, 2H, CH₂), 3.33 (s, 1H, ≡CH) | 137.9, 128.8, 127.7, 127.3, 123.1, 116.0, 114.7, 108.7, 81.7, 76.0, 51.3 | mdpi.com |

| 5-Ethynyl-2,3-dimethyl-1-vinyl-1H-pyrrole | CDCl₃ | 6.91 (dd, 1H, =CH), 6.36 (s, 1H, H-3), 5.46 (d, 1H, =CH₂), 4.94 (d, 1H, =CH₂), 3.37 (s, 1H, ≡CH), 2.21 (s, 3H, Me), 1.99 (s, 3H, Me) | 130.8, 127.8, 119.0, 116.7, 111.6, 104.5, 81.7, 76.9, 11.4, 11.1 | mdpi.com |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex substituted ethynylpyrroles. mdpi.com

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrole ring and any aliphatic substituents. mdpi.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is crucial for determining stereochemistry and the relative orientation of substituents. mdpi.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. mdpi.comemerypharma.comcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). mdpi.comemerypharma.comcreative-biostructure.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the ethynyl group to the pyrrole ring. mdpi.com For example, HMBC experiments are used to confirm the connectivity between the pyrrole ring protons and the ethynyl carbons. mdpi.combeilstein-journals.org

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom in the pyrrole ring. researchgate.net Although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it is a powerful tool for studying nitrogen-containing heterocycles. wikipedia.org The chemical shift of the pyrrole nitrogen is sensitive to substitution on the ring and at the nitrogen atom itself, providing valuable data on electronic effects and potential tautomeric equilibria. wikipedia.org ¹⁵N NMR can be particularly effective for investigating the structure of nitrogen-rich heterocycles. wikipedia.org

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups present in this compound. The most diagnostic absorption is the C≡C stretching vibration of the ethynyl group, which typically appears as a sharp, weak to medium band in the region of 2100-2140 cm⁻¹. The terminal ≡C-H stretching vibration is also highly characteristic, appearing as a sharp band around 3300 cm⁻¹. mdpi.com

In addition to the ethynyl group vibrations, the IR spectrum of this compound derivatives shows absorptions corresponding to the pyrrole ring. These include C-H stretching vibrations above 3100 cm⁻¹, and C-N and C=C ring stretching vibrations in the 1300-1500 cm⁻¹ region. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for Ethynylpyrroles

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| ≡C-H | Stretch | ~3300 | Sharp, Medium | mdpi.com |

| C≡C | Stretch | 2100 - 2140 | Sharp, Weak-Medium | mdpi.com |

| Aromatic C-H (pyrrole) | Stretch | >3100 | Medium | mdpi.com |

| C-N / C=C (pyrrole ring) | Stretch | 1300 - 1500 | Medium-Strong | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. semanticscholar.org The conjugation of the ethynyl group with the pyrrole ring results in characteristic absorption bands. semanticscholar.orgresearchgate.net The spectra typically exhibit π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the pyrrole ring and the solvent polarity. semanticscholar.org

Computational studies have been employed to predict and interpret the electronic spectra of this compound and its isomers. researchgate.net These studies help in assigning the observed electronic transitions and understanding the nature of the excited states. The interaction of the pyrrole and ethynyl π-systems leads to a delocalized electronic structure that influences its photophysical properties. semanticscholar.orgresearchgate.net

Theoretical and Computational Characterization of this compound

Theoretical and computational chemistry provide powerful tools for understanding the structure, reactivity, and energetic landscape of molecules like this compound. These methods offer insights that complement experimental findings, allowing for the detailed exploration of reaction mechanisms and the prediction of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govscispace.com It provides a framework for analyzing electron density to predict molecular behavior and reactivity. scispace.comnumberanalytics.com Key concepts within DFT, often referred to as Conceptual DFT, include descriptors like electronegativity, hardness, and Fukui functions, which quantify the reactivity of different sites within a molecule. numberanalytics.commdpi.comrsc.org

For pyrrole derivatives, DFT calculations are instrumental in predicting the outcomes of reactions such as electrophilic substitution. The positional selectivity (attack at the α- versus β-position) is influenced by factors including the stability of the intermediate σ-complexes. researchgate.net Quantum chemical calculations for a series of N-substituted pyrroles have been performed to understand these preferences. Ab initio and DFT (specifically B3LYP/6–31G(d)) methods were used to calculate the energy differences between the parent molecule and the cationic σ-complexes formed upon protonation at the α and β positions. researchgate.net For this compound, the calculations show a distinct energetic preference for the formation of the α-protonated σ-complex over the β-protonated one, which is consistent with the general observation that electrophilic attack is favored at the α-position in pyrroles. researchgate.net The energy difference (ΔEα-β) between the α- and β-complexes for this compound is among the highest in the series of studied N-substituted pyrroles, indicating a strong preference for α-substitution. researchgate.net

| Molecule | RHF/6-31G(d) | MP2/6-31G(d) | B3LYP/6-31G(d) | ||||||

|---|---|---|---|---|---|---|---|---|---|

| –ΔEα | –ΔEβ | –ΔEα-β | –ΔEα | –ΔEβ | –ΔEα-β | –ΔEα | –ΔEβ | –ΔEα-β | |

| N-Methylpyrrole | 226.0 | 221.6 | 4.4 | 214.1 | 210.5 | 3.6 | 221.2 | 216.0 | 5.2 |

| N-Vinylpyrrole | 218.7 | 212.5 | 6.2 | 206.6 | 202.2 | 4.4 | 216.9 | 212.5 | 4.4 |

| This compound | 215.8 | 207.7 | 8.1 | 204.5 | 198.5 | 6.0 | 211.4 | 204.3 | 7.1 |

These calculations demonstrated that kinetic factors, such as steric effects and atomic charges, along with the nature of the electrophile, are primary determinants of the orientation of substitution. researchgate.net

Mechanistic Pathway Elucidation and Transition State Calculations

Computational chemistry is crucial for mapping the potential energy surfaces (PES) of chemical reactions, identifying intermediates, and calculating the structures and energies of transition states. solubilityofthings.com For reactions involving this compound, these calculations provide a step-by-step view of the transformation process.

One computationally studied reaction is the formation of this compound from the reaction of atomic nitrogen in its first electronically excited state (N(²D)) with benzene (B151609). nih.govresearchgate.netrsc.org High-level ab initio calculations (CCSD(T)/CBS//ωB97X-D/6-311+G(d,p)) were used to map the complex C₆H₆N potential energy surface. nih.gov The reaction proceeds through the barrierless addition of the nitrogen atom to the benzene ring, leading to a variety of cyclic intermediates. rsc.orgrsc.org A multi-step pathway involving ring expansion to a seven-membered ring, followed by an intramolecular ring-shrinking process, ultimately leads to several products, including this compound and a hydrogen atom. nih.gov The connections between transition states and their adjacent intermediates are confirmed using intrinsic reaction coordinate (IRC) calculations. acs.org

Another example is the synthesis of ethynylpyrroles via the decarbonylation of acylethynylpyrroles, a type of retro-Favorsky reaction. mdpi.comresearchgate.net Quantum-chemical calculations at the B2PLYP/6-311G//B3LYP/6-311G level, including a continuum solvation model (C-PCM), were performed to understand the mechanism. mdpi.comresearchgate.net The reaction involves the addition of a cyanomethyl carbanion to the carbonyl group of the acylethynylpyrrole, forming an intermediate acetylenic alcohol. mdpi.com This intermediate then decomposes to yield the final ethynylpyrrole product. mdpi.comresearchgate.net The calculations were essential to clarify the mechanistic details, particularly the decomposition of the intermediate alcohol. mdpi.com

Evaluation of Thermodynamic and Kinetic Preferences

Computational methods allow for the quantitative evaluation of the thermodynamic and kinetic favorability of different reaction pathways. By calculating Gibbs free energies (ΔG) and activation barriers, researchers can predict which products are most likely to form.

In the reaction of N(²D) with benzene, Rice-Ramsperger-Kassel-Marcus (RRKM) theory was used to calculate reaction rate constants and product branching ratios under single-collision conditions. nih.gov These statistical calculations predict that the formation of this compound + H is a minor channel, with a branching ratio of only 0.4-0.6%. nih.govresearchgate.net The dominant pathway is predicted to be the formation of a cyclopentadienyl (B1206354) radical plus hydrogen cyanide (HCN), with a branching ratio of over 88%. nih.govrsc.org This highlights the kinetic preference for ring contraction and HCN elimination over the pathway leading to this compound. nih.gov

| Product Channel | Branching Ratio (%) |

|---|---|

| Cyclopentadienyl radical + Hydrogen cyanide | 91.5 - 88.9 |

| Pyrrole radical + Acetylene (B1199291) | 5.8 - 7.5 |

| 1-Cyano-2,4-cyclopentadiene + H | 2.3 - 3.0 |

| This compound + H | 0.4 - 0.6 |

For the retro-Favorsky synthesis of ethynylpyrroles, DFT calculations confirmed the thermodynamic driving force of the key decomposition step. mdpi.com The calculations compared two possible decomposition pathways for the intermediate alcohol: one leading to a metallated ethynylpyrrole and the other to a free ethynylpyrrole. The computed Gibbs free energy change (ΔG) strongly favored the formation of free ethynylpyrrole. mdpi.comresearchgate.net This thermodynamic preference explains the high yields observed experimentally. mdpi.com

| Phase | ΔG (kJ/mol) |

|---|---|

| Acetonitrile (B52724) (Solvent) | -88.3 |

| Gas Phase | -84.5 |

The small difference between the gas-phase and solvent-phase calculations indicated that the solvent effect on the thermodynamics of this particular step is negligible. mdpi.com

Photochemical Isomerization Processes

Photochemical reactions, initiated by the absorption of light, allow access to reaction pathways and products that are often unattainable under thermal conditions. psgcas.ac.in Computational studies are vital for understanding the complex mechanisms of these excited-state processes.

The photochemical isomerization of five-membered aromatic heterocycles like furan (B31954), thiophene, and pyrrole has been a subject of considerable study. netsci-journal.com A common mechanism involves the formation of a "Dewar" isomer (a bicyclic valence isomer), which can then rearrange to other isomers. researchgate.net However, pyrrole itself is notably resistant to this type of photoisomerization. netsci-journal.com Computational studies, using methods like PM3-RHF-CI, suggest that pyrrole cannot easily form the necessary Dewar intermediate from its excited state. netsci-journal.com

The reactivity can be altered by substituents. For instance, 2-cyanopyrrole is able to undergo photoisomerization because the electron-withdrawing cyano group facilitates the formation of the Dewar intermediate. netsci-journal.com While specific computational studies on the photochemical isomerization of this compound are not prominent, the behavior of related compounds suggests that the electron-withdrawing nature of the ethynyl group could potentially enable photoisomerization pathways that are disfavored for the parent pyrrole ring. The general mechanism involves excitation from the ground state (S₀) to an excited singlet state (S₁), which can then rotate around a C-C bond to a twisted geometry before relaxing back to the ground state as either the starting isomer or a new isomer. psgcas.ac.in Further computational work would be needed to map the specific excited-state potential energy surface for this compound to confirm its photochemical behavior.

Advanced Applications and Materials Science Leveraging 1 Ethynylpyrrole

Role as Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental molecular units used for the bottom-up construction of more complex chemical structures. boronmolecular.com 1-Ethynylpyrrole and its derivatives are valuable building blocks in the synthesis of a wide array of natural and synthetic compounds. cymitquimica.commdpi.com The presence of the ethynyl (B1212043) group provides a reactive site for various transformations, including cross-coupling reactions, cycloadditions, and intramolecular cyclizations, enabling the construction of elaborate molecular frameworks. cymitquimica.comresearchgate.net

The combination of the electron-rich pyrrole (B145914) nucleus and the reactive alkyne moiety allows these compounds to be used in the targeted synthesis of diverse and complex heterocyclic systems. mdpi.com For instance, ethynylpyrroles are key intermediates in the synthesis of compounds like the antibiotic roseophilin, a potent cytotoxic agent, and the alkaloid quinolactacide, which exhibits insecticidal activity. mdpi.comnih.gov Their application also extends to the synthesis of inhibitors for EGFR tyrosine kinase, a significant target in anticancer drug design. mdpi.comnih.gov The versatility of ethynylpyrroles as synthons is further demonstrated by their use in creating both lipophilic and highly hydrophilic BODIPY dyes, which are valued for their high fluorescence quantum yields and low cytotoxicity in cell visualization. nih.gov

Development of Conjugated Polymers and Advanced Materials

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. wikipedia.orgscribd.com This structure imparts semiconductor properties, making them suitable for various electronic applications. wikipedia.orgpsu.edu this compound serves as a crucial monomer in the creation of novel conjugated polymers, where the pyrrole ring acts as an electron-donating unit and the ethynyl group provides the linkage for polymerization. researchgate.net

Conductive Polymers

Intrinsically conducting polymers (ICPs) are organic polymers that can conduct electricity without the need for conductive fillers. wikipedia.orgscribd.com Their conductivity stems from the delocalized π-electrons along the polymer backbone. wikipedia.org Polypyrrole (PPy) is a well-studied conductive polymer known for its excellent electrical conductivity and environmental stability. mdpi.com While typically synthesized from pyrrole itself, the incorporation of ethynyl linkages can create new classes of conductive materials.

Polymers derived from this compound can be considered a type of polyacetylene, a foundational conductive polymer, but with pyrrole moieties attached to the chain. wikipedia.orgjchemrev.com The electrical properties of these materials can be tuned through "doping," an oxidation or reduction process that introduces charge carriers (positive or negative) onto the polymer backbone, significantly increasing conductivity from insulating or semiconducting levels. wikipedia.orgscribd.com The resulting materials have potential applications in antistatic coatings, rechargeable batteries, and sensors. scribd.commdpi.com

Materials for Organic Electronic Devices, Displays, and LEDs

The electroluminescent properties of certain conjugated polymers make them ideal for use in organic light-emitting diodes (OLEDs) and displays. researchgate.netmdpi.com Materials based on ethynylpyrrole derivatives, such as dipyrrolo[1,2-a:1′,2′-d]pyrazines formed from the cyclodimerization of acylethynylpyrroles, have shown potential for applications in organic electronic devices due to their electroluminescent characteristics. researchgate.netmdpi.com These materials can be incorporated into polyconjugated indole (B1671886) derivatives or heteroindacenes used in OLEDs. researchgate.netmdpi.com The ability to tailor the molecular structure of these polymers allows for the fine-tuning of their optoelectronic properties, which is critical for developing efficient and stable devices. mdpi.com

Poly(aryleneethynylene) Systems

Poly(aryleneethynylene)s (PAEs) are a class of π-conjugated polymers featuring alternating aromatic (arylene) and acetylene (B1199291) (ethynylene) units. A series of new PAE-type copolymers have been prepared using palladium-catalyzed polycondensation, incorporating an N-dodecylpyrrole unit as the electron-donating component and various electron-accepting units such as 1,3,4-thiadiazole (B1197879) or 4-alkyl-1,2,4-triazole. researchgate.net These polymers were synthesized in high yields (81–93%). researchgate.net

These donor-acceptor polymers exhibit interesting optical properties. The UV-vis absorption peaks for these materials in solution appear in the range of 385–522 nm. researchgate.net When cast into films, these peaks shift to longer wavelengths by 10–44 nm, indicating intermolecular electronic interactions. researchgate.net Furthermore, polymers incorporating a 1,3,4-thiadiazole or 1,2,4-triazole (B32235) unit demonstrated photoluminescence with quantum yields of approximately 50% in chloroform. researchgate.net These properties make them promising candidates for applications in optoelectronic devices.

| Polymer System | Electron-Accepting Unit | Polymerization Yield (%) | UV-vis λmax (nm, solution) | Photoluminescence Quantum Yield (%, in CHCl3) |

| PAE with N-dodecylpyrrole | 1,3,4-Thiadiazole | 81-93 | 385-522 | ~50 |

| PAE with N-dodecylpyrrole | 4-Alkyl-1,2,4-triazole | 81-93 | 385-522 | ~50 |

| PAE with N-dodecylpyrrole | 3,4-Dinitrothiophene | 81-93 | 385-522 | N/A |

Table based on findings from a study on new donor-acceptor arranged Poly(aryleneethynylene)s. researchgate.net

Synthesis of Fused and Bridged Heterocyclic Systems

Fused heterocyclic systems, where two or more rings share a bond, are prevalent structures in many biologically active compounds and functional materials. slideshare.netorganic-chemistry.org The reactivity of the ethynyl group in this compound derivatives makes it an excellent starting point for constructing such fused systems through cycloaddition and intramolecular cyclization reactions. researchgate.net

Pyrrolo[1,2-c]imidazoles

The pyrrolo[1,2-c]imidazole core is a structural motif found in molecules with potential pharmaceutical applications. mdpi.comresearchgate.net An efficient synthetic route to this fused system utilizes the reaction of 2-(acylethynyl)pyrroles with tosylmethylisocyanide (TosMIC). researchgate.net While this reaction primarily yields 2,3′-bipyrroles in a KOH/THF system, switching the base to sodium tert-butoxide (t-BuONa) in THF leads to the formation of pyrrolo[1,2-c]imidazoles alongside the bipyrroles. researchgate.net

The reaction proceeds via cycloaddition under reflux for one hour. researchgate.net This method provides a pathway to a class of compounds that are otherwise difficult to access, highlighting the synthetic utility of acylethynylpyrroles as precursors to complex fused heterocycles. researchgate.net

| Starting Acylethynylpyrrole | Base | Product(s) | Yield (%) |

| 2-(Acylethynyl)pyrrole | KOH | 2,3′-Bipyrrole | up to 80 |

| 2-(Acylethynyl)pyrrole | t-BuONa | 2,3′-Bipyrrole & Pyrrolo[1,2-c]imidazole | ~1:1 ratio |

Table summarizing the divergent reactivity of acylethynylpyrroles with TosMIC based on the catalytic system. researchgate.net

Pyrrolopyrazines and Dipyrrolo[1,2-a:1′,2′-d]pyrazines

Pyrrolopyrazines and their fused analogs, dipyrrolo[1,2-a:1′,2′-d]pyrazines, are nitrogen-rich heterocyclic compounds that have garnered interest for their potential applications in organic electronics and medicinal chemistry. researchgate.netmdpi.com Acylethynylpyrroles, readily synthesized from this compound precursors, are key intermediates in the formation of these structures.

Table 1: [3+3]-Cyclodimerization of Acylethynylpyrroles (1) Catalyzed by 1-Methylimidazole (B24206) to Yield Dipyrrolo[1,2-a:1′,2′-d]pyrazines (2)

| Entry | Acylethynylpyrrole (1) | R Group | Time (h) | Yield (%) of (2) | Reference |

|---|---|---|---|---|---|

| 1 | 1a | C₆H₅ | 24 | 45 | mdpi.com |

| 2 | 1b | 4-MeC₆H₄ | 72 | 51 | mdpi.com |

| 3 | 1c | 4-MeOC₆H₄ | 96 | 32 | mdpi.com |

| 4 | 1d | 4-ClC₆H₄ | 48 | 29 | mdpi.com |

| 5 | 1e | 2-Thienyl | 168 | 25 | mdpi.com |

Another efficient method for synthesizing substituted pyrrolo[1,2-a]pyrazines involves the reaction of acylethynylpyrroles with propargylamine (B41283). nih.govthieme-connect.de This one-pot procedure, often catalyzed by a base like cesium carbonate in DMSO, proceeds through the initial nucleophilic addition of propargylamine to the triple bond of the acylethynylpyrrole, forming an N-propargyl(pyrrolyl)enaminone intermediate. nih.govthieme-connect.de This intermediate then undergoes an intramolecular cyclization to yield the final pyrrolopyrazine product. thieme-connect.de This strategy provides access to pyrrolopyrazines functionalized with highly reactive enone structural units. thieme-connect.de

Pyrrolyl Pyrones

Pyrrolyl pyrones are another class of heterocyclic ensembles that can be synthesized from acylethynylpyrrole precursors. The synthesis involves the reaction of acylethynylpyrroles with compounds containing active methylene (B1212753) groups, such as diethylmalonate or ethyl acetoacetate, in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov The reaction mechanism is triggered by the deprotonation of the active methylene group, generating a carbanion. nih.gov This carbanion then performs a nucleophilic attack on the triple bond of the acylethynylpyrrole. The subsequent intramolecular cyclization, involving the substitution of an ethoxy group, leads to the formation of the pyrrole-pyrone framework in a single step. nih.gov This method highlights the versatility of the ethynyl group in cycloaddition reactions for building complex heterocyclic systems. mdpi.com

Dihydropyrromethenones and Pyrromethenones

Dihydropyrromethenones and pyrromethenones are linear tetrapyrrole-derived chromophores that form the core structures of phytochromes and phycobiliproteins, which are essential photoreceptors in plants and cyanobacteria. acs.orgacs.org The synthesis of these crucial C,D-ring segments can be achieved using methods that involve pyrrole and acetylene precursors.

A key strategy involves the palladium(0)-mediated coupling of an iodopyrrole with an acetylenic amide. acs.orgacs.org This Sonogashira-type coupling reaction forms a pyrroloalkyne intermediate. acs.org This intermediate is then induced to undergo a 5-exo-dig cyclization, often catalyzed by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to construct the dihydropyrromethenone ring system. acs.orgacs.org This convergent approach allows for the flexible and efficient synthesis of these biologically important chromophores, including enantiomerically pure forms necessary for studying protein function. acs.org

Contribution to Macrocyclic and Polycyclic Aromatic Systems

The inherent reactivity of the ethynyl group makes this compound a valuable synthon for constructing larger, conjugated systems, including porphyrinoids and functionalized dipyrroles. These molecules are foundational to the development of advanced materials for electronics, sensing, and medicine.

Porphyrinoids and Modified Bilirubins

Ethynylpyrroles are considered highly promising precursors for the design of complex, biologically significant molecules like porphyrinoids and modified bilirubins. nih.govmdpi-res.comresearchgate.net Porphyrinoids are a broad class of macrocyclic compounds related to porphyrins, where one or more pyrrole units may be replaced by other heterocycles. nih.gov The ethynyl substituent on the pyrrole ring acts as a reactive handle for cross-coupling reactions, enabling the linkage of pyrrole units into larger polycyclic frameworks.

Specifically, dipyrrolylethynes, synthesized from ethynylpyrrole derivatives, have been utilized as key intermediates in the synthesis of expanded porphyrins and alkynyl-homobilirubins. nih.govresearchgate.net For instance, the synthesis of acetylenic 10,10a-didehydro-10a-homobilirubins demonstrates the direct incorporation of the ethynyl bridge into the final macrocyclic structure, creating modified bilirubin (B190676) analogues with unique structural and electronic properties. acs.org

Functionalized Dipyrroles (e.g., Dipyrrolylethynes)

Dipyrroles are fundamental building blocks for a vast array of pyrrole-containing pigments and materials. nih.gov 1,2-Dipyrrolylethynes, which feature two pyrrole rings connected by an acetylene bridge, are particularly noteworthy. An efficient synthesis for these compounds involves a one-pot, double Sonogashira coupling reaction. nih.gov This process typically starts with 2-iodopyrroles and trimethylsilylethyne. The first coupling yields a 2-ethynylpyrrole intermediate after desilylation, which then couples with a second molecule of 2-iodopyrrole to afford the final 1,2-dipyrrolylethyne. nih.gov These resulting dipyrrolylethynes are valuable precursors for creating expanded pigments and porphyrin isomers. nih.govworldscientific.com

Table 2: Synthesis of 1,2-Dipyrrolylethynes via One-Pot Double Sonagashira Coupling

| Starting 2-Iodopyrrole | Resulting 1,2-Dipyrrolylethyne | Yield (%) | Reference |

|---|---|---|---|

| Benzyl 5-iodo-2,4-dimethyl-1H-pyrrole-3-carboxylate | Benzyl 5,5'-(ethyne-1,2-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) | 73 | nih.gov |

| Ethyl 4-acetyl-5-iodo-3-methyl-1H-pyrrole-2-carboxylate | Ethyl 4,4'-diacetyl-5,5'-(ethyne-1,2-diyl)bis(3-methyl-1H-pyrrole-2-carboxylate) | 59 | nih.gov |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (iodinated in situ) | Ethyl 5,5'-(ethyne-1,2-diyl)bis(3,4-dimethyl-1H-pyrrole-2-carboxylate) | 65 | nih.gov |

Beyond acetylene-linked dipyrroles, other functionalized versions like 2,3′-bipyrroles can also be accessed from acylethynylpyrrole precursors. The reaction of 2-acylethynylpyrroles with tosylmethylisocyanide (TosMIC) in the presence of KOH provides a direct route to these unique assemblies, which have been less explored due to a lack of facile synthetic methods. mdpi.com

Supramolecular Architectures (e.g., Foldamers)

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, mimicking the folding behavior of biomolecules like proteins and nucleic acids. researchgate.net The design of foldamers relies on the strategic incorporation of monomeric units that guide the oligomer chain into a specific conformation, such as a helix. Pyrrole-containing units are valuable components in the construction of these supramolecular architectures. researchgate.net

While direct polymerization of this compound into a foldamer is not a common strategy, its derivatives are crucial for creating the rigid, well-defined building blocks needed for foldamer synthesis. The linear, rigid nature of the ethynyl linkage in compounds like dipyrrolylethynes can be exploited to control the geometry and persistence length of the oligomeric backbone. Furthermore, functionalized pyrroles, accessible from ethynylpyrrole precursors, can be incorporated into larger monomer units, such as indolocarbazole-pyridine systems, to build helical foldamers. mdpi-res.com The modification of foldamer strands with pyrrole units has been shown to significantly alter the hydrogen-bonding network within the structure's cavity, enabling the selective binding of different guest molecules and ions. researchgate.net These designed architectures have applications in molecular recognition, sensing, and catalysis. researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel and Greener Synthetic Routes

A significant area of future exploration lies in transition-metal-free cross-coupling reactions. nih.gov Recent studies have demonstrated the successful ethynylation of pyrroles with haloalkynes on the surface of solid media like alumina (B75360) (Al2O3) or potassium carbonate (K2CO3) at room temperature, completely avoiding the need for solvents, catalysts, and bases. nih.govresearchgate.netresearchgate.net This formal "inverse Sonogashira coupling" is particularly noteworthy for its ability to synthesize ethynylpyrroles with strong electron-withdrawing groups on the acetylene (B1199291) fragment, a task that is challenging for the conventional Sonogashira reaction. researchgate.net For instance, various substituted pyrroles have been successfully ethynylated with iodopropiolaldehyde in solid K2CO3 to produce 3-(pyrrol-2-yl)propiolaldehydes. nih.gov

Another promising direction is the development of novel deprotection and rearrangement strategies. A recently discovered robust synthesis involves the unexpected decarbonylation of readily available acylethynylpyrroles. mdpi.comresearchgate.net This reaction, triggered by the cyanomethyl carbanion generated from acetonitrile (B52724) and potassium t-butoxide (t-BuOK), proceeds at room temperature and affords ethynylpyrroles in high yields (up to 95%). mdpi.comresearchgate.netresearchgate.net The optimization of this reaction has been demonstrated for a range of acylethynylpyrroles, highlighting its potential as a more accessible route to these compounds. mdpi.com

Future work will likely focus on expanding the substrate scope of these greener methods, improving their scalability, and further reducing the reliance on hazardous reagents and solvents. The exploration of mechanochemical methods, photoredox catalysis, and biocatalytic routes could also provide new avenues for the sustainable synthesis of 1-ethynylpyrrole.

Design and Discovery of New Catalytic Systems

While catalyst-free methods are gaining traction, the design of new, highly efficient, and selective catalytic systems remains a central theme in ethynylpyrrole chemistry. The development of catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and provide high yields is crucial for practical applications.

Copper-based catalysts have shown considerable promise. For example, a CuI/DMAP (dimethylaminopyridine) catalytic system has been effectively used for the N-alkynylation of 7-azaindoles at room temperature in open air, a protocol that could be adapted for N-ethynylpyrroles. researchgate.net Similarly, a Cu(I)/Cu(II) catalyst system has been reported for the synthesis of pyrroles from 2-sulfonyl-1-alken-3-ynes, which involves a Michael addition followed by cycloisomerization. researchgate.net Future research could focus on developing more robust and recyclable copper catalysts, perhaps by immobilizing them on solid supports.

Palladium-catalyzed reactions, although traditional, continue to evolve. Divergent Pd-catalyzed reaction cascades have been established that can be switched between different product outcomes by the addition or omission of an additive like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net The design of novel palladium complexes with tailored ligands could lead to catalysts with enhanced activity and selectivity for the synthesis and functionalization of ethynylpyrroles.

Iron-catalyzed systems, representing a more economical and environmentally friendly alternative to precious metal catalysts, are also emerging. The first iron-catalyzed synthesis of N-alkynyl amides using 1-bromoalkynes has been reported, offering yields comparable to other methods. semanticscholar.org Extending this methodology to the synthesis of this compound is a logical and attractive next step. The exploration of other earth-abundant metal catalysts (e.g., nickel, cobalt, manganese) for ethynylation reactions is another fertile ground for future investigation.

Elucidation of Unexplored Reactivity Mechanisms

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of new synthetic methods and applications. While significant progress has been made, many mechanistic details remain to be fully elucidated.

The mechanism of the recently developed decarbonylation route to ethynylpyrroles is an area of active investigation. It is proposed to proceed through the formation of acetylenic alcohols, which then undergo a retro-Favorsky type decomposition. mdpi.comresearchgate.net Quantum-chemical calculations have supported the thermodynamic preference for the decomposition of these intermediate alcohols to the free ethynylpyrroles. researchgate.netresearchgate.net Further experimental and computational studies are needed to fully map out the potential energy surface of this reaction and understand the role of the base and solvent system. mdpi.com

For transition-metal-free cross-coupling reactions in solid media, a single-electron transfer (SET) mechanism has been proposed. nih.govmdpi.com This involves the generation of radical-ion pairs as key intermediates. mdpi.com The stabilization of these intermediates by the crystalline lattice of the solid medium appears to be crucial. nih.gov Future studies using techniques like electron spin resonance (ESR) spectroscopy, combined with high-level computational modeling, could provide more direct evidence for these radical intermediates and clarify the influence of the solid support on the reaction pathway.

Computational chemistry is proving to be an invaluable tool in this area. For instance, theoretical studies have investigated the reaction between electronically excited nitrogen atoms (N(2D)) and benzene (B151609), revealing a potential pathway for the formation of this compound in astrophysical environments like Titan's atmosphere. researchgate.netresearchgate.net These calculations predict that the reaction proceeds through several cyclic intermediates, with a small fraction leading to this compound + H. researchgate.netresearchgate.net Integrated experimental (e.g., crossed molecular beam) and theoretical approaches will be critical for validating these predicted pathways and understanding the dynamics of such gas-phase reactions. rsc.org

Advanced Material Development and Functionalization

The unique combination of an electron-rich pyrrole (B145914) ring and a highly reactive carbon-carbon triple bond makes this compound a versatile building block for advanced materials. nih.gov Its derivatives are already employed in materials for anion sensing, solar energy conversion, and molecular electronics. mdpi.com Future research is expected to significantly expand upon these applications.

Sensing and Electronics: Ethynylpyrrole-based compounds are used to create materials for the detection of anions like pyrophosphate and tetrahedral oxoanions (e.g., H₂PO₄⁻ and SO₄²⁻). mdpi.com Indolyldipyrroles derived from dipyrrolylethynes have shown selective binding to fluoride ions. nih.gov The ethynyl (B1212043) group provides a rigid linker for constructing complex conjugated systems, which are ideal for developing ultrasensitive fluorescent probes and colorimetric sensors. mdpi.comnih.gov Furthermore, these compounds are promising monomers for organic thin-film transistors and as components in dye-sensitized solar cells and energy storage devices. mdpi.com Future work will likely involve the synthesis of more elaborate π-conjugated systems incorporating the this compound unit to fine-tune their optical and electronic properties for specific applications in optoelectronics. mdpi.com

Functional Polymers and Materials: The ethynyl group is a prime handle for polymerization reactions, such as "click" chemistry (e.g., alkyne-azide cycloaddition). researchgate.net This allows for the straightforward incorporation of the pyrrole moiety into polymers, leading to materials with tailored properties. These functionalized polymers could find use in areas ranging from drug delivery to organic electronics. C-Ethynylpyrroles also serve as precursors to densely functionalized derivatives, such as pyrrolylbicyclooctadienes formed via [2+2] cycloaddition, which are paramagnetic in the solid state and could be precursors to advanced materials. thieme-connect.com

Complex Heterocyclic Systems: this compound and its C-ethynyl isomers are powerful intermediates for the construction of complex, fused heterocyclic systems. nih.govosti.gov They undergo cycloaddition and intramolecular cyclization reactions to form novel pyrrole-containing structures. osti.gov For example, acylethynylpyrroles react with various partners to yield pyrrolo[1,2-a]pyrazines, pyrrolizines, and functionalized 2,3′-bipyrroles, many of which are of interest from a medicinal chemistry perspective. researchgate.netthieme-connect.de The development of new cascade reactions starting from ethynylpyrroles to rapidly build molecular complexity is a key direction for the future.

Recent research has also shown that ethynylpyrroles are valuable starting materials for the synthesis of novel dipyrromethane derivatives, which are key precursors to porphyrins and their analogues. mdpi.com For example, the cyclization of an ethynylpyrrole with hydroxylamine (B1172632) hydrochloride followed by condensation with a pyrrole carbinol yields dipyrromethanes containing isoxazole (B147169) substituents. mdpi.com

Integrated Computational-Experimental Approaches in Ethynylpyrrole Chemistry

The synergy between computational modeling and experimental investigation is becoming increasingly crucial for accelerating progress in the chemistry of this compound. This integrated approach allows for the a priori prediction of reactivity, the elucidation of complex reaction mechanisms, and the rational design of new molecules and materials with desired properties.

Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations are being used to investigate the mechanisms of key reactions. For example, computational studies have been employed to understand the thermodynamic preference in the decomposition of acetylenic alcohols to ethynylpyrroles and to investigate the different mechanistic pathways for the cyclodimerization of benzoylethynyl pyrrole. researchgate.net Future efforts will likely involve the use of more advanced computational methods, including ab initio molecular dynamics, to simulate reaction trajectories and identify transient intermediates that are difficult to observe experimentally. Nanoreactor simulations, for instance, can explore complex reaction networks and discover novel, barrierless formation pathways for N-heterocycles like pyrrole from astrochemical precursors. acs.org

Designing Functional Materials: Computational screening can guide the synthesis of new this compound derivatives with optimized electronic and optical properties. By calculating properties such as HOMO-LUMO gaps, absorption spectra, and charge transport characteristics, researchers can identify promising candidates for applications in organic electronics and photovoltaics before committing to their synthesis. mdpi.com For example, theoretical studies of the spectral and photophysical properties of complex heterocycles derived from acylethynylpyrroles can help identify promising candidates for thermally activated delayed fluorescence (TADF) emitters in OLEDs. mdpi.com

Interpreting Experimental Data: Computational studies are essential for interpreting complex experimental data. In the study of gas-phase reactions, such as the formation of this compound from N(2D) and benzene, Rice-Ramsperger-Kassel-Marcus (RRKM) calculations based on a computed potential energy surface are used to predict product branching ratios, which can then be compared with experimental results from techniques like crossed molecular beam scattering. researchgate.netresearchgate.netrsc.org This collaborative approach provides a much more detailed picture of the reaction dynamics than either method could alone.

The continued development and application of these integrated strategies will undoubtedly lead to significant breakthroughs, enabling the more efficient synthesis, deeper mechanistic understanding, and innovative application of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1-ethynylpyrrole, and what key reaction parameters must be controlled to optimize yield?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne functionalization of pyrrole precursors. Key parameters include:

- Catalyst selection : Palladium/copper systems for cross-coupling efficiency .

- Temperature control : Maintain 60–80°C to prevent side reactions like polymerization .

- Solvent choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Ethynyl protons appear as a singlet near δ 2.5–3.0 ppm; pyrrole ring protons show splitting patterns between δ 6.0–7.5 ppm .

- ¹³C NMR : The ethynyl carbon resonates at ~70–80 ppm, while pyrrole carbons appear at 100–130 ppm .

- IR spectroscopy : Confirm ethynyl C≡C stretch at ~2100–2260 cm⁻¹ .

- Mass spectrometry : Molecular ion peak (M⁺) should match the exact mass (e.g., m/z 107 for C₆H₅N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line viability, solvent (DMSO concentration ≤0.1%), and incubation time .

- Reproducibility checks : Replicate experiments using orthogonal methods (e.g., fluorescence vs. luminescence assays) .

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, identifying biases in experimental design or data reporting .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in cycloaddition reactions, and how should these models be validated experimentally?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in [2+2] or [3+2] cycloadditions .

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., toluene vs. acetonitrile) .

- Validation : Compare computational predictions with experimental outcomes (e.g., HPLC monitoring of reaction products) .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to pH 2–12 buffers at 40°C for 24–72 hours .

- Analytical monitoring : Use UV-Vis spectroscopy (λmax ~250 nm) or LC-MS to quantify degradation products .

- Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .

- ANOVA with post-hoc tests : Compare toxicity across multiple concentrations (e.g., 1–100 µM) .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer :

- Process optimization : Adjust stirring rate and cooling efficiency to maintain heat transfer .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Batch consistency : Perform QC checks (e.g., melting point, HPLC purity ≥95%) across three consecutive batches .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.